1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This can be achieved by heating 4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzohydrazide with acetylacetone in acetic acid under reflux conditions.
Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methylating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer properties due to its ability to inhibit protein kinases.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of protein kinases. Protein kinases are enzymes that transfer phosphate groups from ATP to specific amino acids in proteins, regulating various cellular processes such as growth, differentiation, and metabolism . By inhibiting these enzymes, the compound can disrupt cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A class of compounds with similar core structure but different substituents.
Pyrido[2,3-d]pyrimidine: Another class of fused pyrimidine derivatives with potential anticancer activity.
Quinazoline: Known for its anticancer properties and used in various therapeutic applications.
Uniqueness
1-(4-Fluoro-2-methylphenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the fluoro and methyl groups on the phenyl ring, which can enhance its biological activity and selectivity. The hydrazinyl group also contributes to its potential as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H11FN6 |
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Molecular Weight |
258.25 g/mol |
IUPAC Name |
[1-(4-fluoro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C12H11FN6/c1-7-4-8(13)2-3-10(7)19-12-9(5-17-19)11(18-14)15-6-16-12/h2-6H,14H2,1H3,(H,15,16,18) |
InChI Key |
JEZWUOWUWMNGCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2C3=NC=NC(=C3C=N2)NN |
Origin of Product |
United States |
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